9-Anthraceneboronic acid

Beschreibung

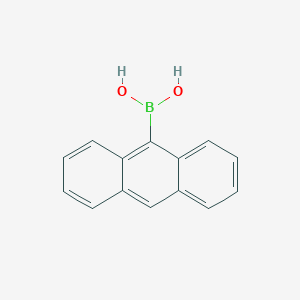

Structure

2D Structure

Eigenschaften

IUPAC Name |

anthracen-9-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDLIWHHXBLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=CC2=CC3=CC=CC=C13)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573500 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100622-34-2 | |

| Record name | Anthracen-9-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthraceneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 9 Anthraceneboronic Acid

Classical and Emerging Synthetic Routes for 9-Anthraceneboronic Acid

The synthesis of this compound is most commonly achieved through strategies involving organometallic intermediates derived from halogenated anthracene (B1667546) precursors.

Precursor-Based Synthetic Strategies

The primary and most well-established synthetic route to this compound utilizes 9-bromoanthracene (B49045) as the starting material. This method involves a halogen-metal exchange to form an organolithium species, which is then quenched with a borate (B1201080) ester.

A typical procedure is as follows:

Lithiation: 9-bromoanthracene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). The solution is cooled to a low temperature, commonly -78°C, to prevent side reactions.

Organometallic Formation: A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to the solution. The n-BuLi performs a halogen-metal exchange with the 9-bromoanthracene, generating 9-anthracenyllithium.

Borylation: An electrophilic boron source, such as triethyl borate or trimethyl borate, is then added to the reaction mixture. The nucleophilic anthracenyllithium attacks the boron atom of the borate ester.

Hydrolysis: The reaction is quenched and acidified, typically with aqueous hydrochloric acid (HCl), to hydrolyze the resulting boronate ester and yield the final product, this compound.

This precursor-based strategy is highly effective, providing a direct and relatively high-yielding pathway to the target compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis from 9-bromoanthracene is highly dependent on the careful control of reaction parameters to maximize yield and purity.

Key optimization factors include:

Anhydrous Conditions: The reaction is extremely sensitive to moisture, as the organolithium intermediate is highly basic and will be readily quenched by any protic sources, including water. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical.

Temperature Control: Maintaining a low temperature (e.g., -78°C) during the lithiation and borylation steps is crucial for preventing side reactions, such as the degradation of the organolithium reagent or unwanted reactions with the solvent.

Stoichiometry: The molar ratios of the reagents are carefully controlled. A slight excess of n-butyllithium is often used to ensure complete conversion of the starting bromide, while an excess of the borate ester ensures efficient trapping of the organolithium intermediate.

One reported optimized synthesis achieved a high yield of 89% by dissolving 9-bromoanthracene in anhydrous THF, cooling to -78°C, adding 1.2 equivalents of 1.6 M n-BuLi, followed by the addition of 1.4 equivalents of triethyl borate. The subsequent acidic workup and purification by precipitation and washing yielded the desired this compound as a beige solid.

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 9-Bromoanthracene | n-BuLi, Triethyl borate | Anhydrous THF | -78°C to RT | 89% | sciforum.net |

Derivatization Strategies of this compound

The boronic acid group and the anthracene core of the molecule can be independently or sequentially modified to create a diverse range of derivatives for various applications.

Synthesis of Boronic Esters and their Stereochemical Control

This compound readily undergoes esterification with diols to form cyclic boronic esters. This transformation is often employed to protect the boronic acid, enhance its solubility in organic solvents, or introduce chiral auxiliaries for stereocontrolled reactions. sciforum.netsciforum.net The synthesis is typically an equilibrium process, and water removal is necessary to drive the reaction to completion. sciforum.netresearchgate.net

Common methods for synthesizing boronic esters from this compound include:

Azeotropic Distillation: Reacting the boronic acid with a diol in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water formed. sciforum.net

Dehydrating Agents: Using chemical dehydrating agents such as calcium hydride (CaH2) or molecular sieves at room temperature or under reflux. sciforum.net

Significant research has focused on the use of chiral diols, such as derivatives of tartaric acid, to create chiral boronic esters. sciforum.net For example, the reaction of this compound with dimethyl-(L)-tartrate in toluene using molecular sieves at room temperature afforded the corresponding chiral boronic ester with a 78% yield. sciforum.net The use of such chiral diols imparts stereochemical information to the boron center, making these esters valuable reagents in asymmetric synthesis. sciforum.net

| Diol | Method | Solvent | Yield (%) | Reference |

| Dimethyl-(L)-tartrate | Molecular Sieves, RT | Toluene | 78 | sciforum.net |

Functionalization at the Anthracene Core

While direct functionalization of the anthracene core of this compound can be challenging, derivatives with substituents on the anthracene ring are often prepared by synthesizing the functionalized anthracene precursor first, followed by the introduction of the boronic acid group.

For instance, 10-phenyl-9-anthraceneboronic acid is synthesized from 9-bromo-10-phenylanthracene. rsc.org The precursor, 9-bromo-10-phenylanthracene, is itself prepared via a two-step sequence starting from anthracene: first, a Suzuki coupling of 9-bromoanthracene with phenylboronic acid to yield 9-phenylanthracene, followed by bromination with N-bromosuccinimide (NBS). rsc.org This multi-step approach allows for the introduction of a phenyl group at the 10-position before the final conversion to the boronic acid.

Furthermore, studies on the bromination of 9,10-dibromoanthracene (B139309) have led to the synthesis of various polybrominated anthracenes. nih.govnih.gov These compounds serve as versatile precursors for a range of functionalized anthracene derivatives, including those that could subsequently be converted to boronic acids, enabling access to anthracenes with substitution patterns that are difficult to achieve through direct electrophilic substitution. nih.govnih.gov

Role in Cross-Coupling Reactions

One of the most significant applications of this compound is its use as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. wikipedia.org This reaction forms a carbon-carbon bond between the anthracene core and various aryl, heteroaryl, or vinyl halides and triflates. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. organic-chemistry.org this compound is frequently used to introduce the large, rigid, and fluorescent anthracene moiety into complex molecular structures.

This strategy is widely exploited in materials science for the synthesis of:

Organic Light-Emitting Diode (OLED) Materials: Anthracene derivatives are known for their blue electroluminescence. wikipedia.org this compound is coupled with other aromatic units to construct novel host and emitter materials with tailored electronic and photophysical properties. mdpi.com

Functional Polymers: It can be grafted onto polymer backbones via Suzuki coupling with brominated polymer precursors. This introduces the photophysically active anthracene unit, leading to materials with specific optical and electronic properties. mdpi.comcore.ac.uk For example, it has been successfully coupled to block copolymers to create materials for potential use in optoelectronic devices. mdpi.com

Molecular Scaffolds: In the synthesis of complex organic architectures, this compound serves as a rigid building block. For example, it has been used in the Pd(0)-catalyzed Suzuki coupling with dibromo-substituted Tröger's Base derivatives to create novel, V-shaped, anthracene-functionalized molecules. beilstein-journals.org

A typical Suzuki coupling reaction involving this compound requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3 or Na2CO3), and a suitable solvent system, often a mixture of an organic solvent like toluene or THF and water. mdpi.comcore.ac.uk

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, and this compound is a common and effective coupling partner in this transformation. mdpi.comchemimpex.com This palladium-catalyzed reaction involves the coupling of the organoboronic acid with an organic halide or triflate. The anthracene moiety, with its extended π-system, makes this compound a valuable reagent for synthesizing materials with specific electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs). mdpi.comchemimpex.com

The reaction's utility is demonstrated in the synthesis of complex, multi-ring structures. For instance, this compound has been successfully coupled with various aryl halides to produce highly conjugated systems. A notable application includes the synthesis of 1,2-bis(4-(anthracen-9-yl)phenyl)ethyne, a precursor for functionalized graphene quantum dots. mpg.de In this synthesis, this compound was reacted with 1,2-bis(4-bromophenyl)ethyne using a palladium catalyst to achieve the desired product in good yield. mpg.de Another example is its reaction with compound 6-1 in the presence of a palladium catalyst to form a key intermediate for organic electronic compounds. core.ac.uk

The general conditions for these reactions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like potassium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water. mpg.decore.ac.uk

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

| 1,2-bis(4-bromophenyl)ethyne | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 1,2-bis(4-(anthracen-9-yl)phenyl)ethyne | 79% | mpg.de |

| Compound 6-1 (an aryl halide) | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Intermediate for organic compound | Not specified | core.ac.uk |

| 4-Bromotoluene | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene | 9-(p-tolyl)anthracene | High | rsc.org |

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, the reactivity of boronic acids can be harnessed in other palladium-catalyzed transformations, although specific examples involving this compound are less frequently documented. These reactions expand the synthetic utility of boronic acids for creating diverse chemical bonds.

Sonogashira Coupling: While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, boronic acids are not direct partners. gold-chemistry.org However, synthetic sequences can involve both Sonogashira and Suzuki reactions. For example, a synthetic route to a hexa-peri-hexabenzocoronene derivative involved an initial Sonogashira coupling to form an ethyne-linked diaryl bromide, which was then subsequently coupled with this compound in a Suzuki reaction. mpg.de This highlights the compatibility of this compound with the products of other palladium-catalyzed transformations.

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.gov A variation, the oxidative Heck reaction, can utilize arylboronic acids as the aryl source. sioc-journal.cn This reaction proceeds through a Pd(II) catalyst, and the first step is a transmetalation between the boronic acid and the palladium catalyst. snnu.edu.cn While specific examples employing this compound are not prominent, this methodology presents a potential pathway for the vinylation of the anthracene core.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine, catalyzed by palladium. libretexts.orgorganic-chemistry.org It is a cornerstone of modern medicinal chemistry for synthesizing arylamines. rsc.org Although boronic acids are not direct substrates, the development of related aminative cross-coupling reactions that could potentially involve boronic acid derivatives is an active area of research. organic-chemistry.org

Decarbonylative Coupling: A more recent development in palladium catalysis is the use of carboxylic acids or their derivatives as coupling partners in decarbonylative reactions. organic-chemistry.orggoogle.com These methods can be coupled with boronic acids in what is known as decarbonylative Suzuki-Miyaura cross-coupling to form biaryls. researchgate.net This approach provides an alternative to using aryl halides and expands the range of accessible starting materials. sciforum.net

Boronic Acid Catalysis in Organic Transformations

Apart from their role as stoichiometric reagents in cross-coupling reactions, boronic acids, by virtue of the Lewis acidic nature of the boron atom, can also function as catalysts in various organic transformations. nih.gov This catalytic activity stems from their ability to activate substrates through either electrophilic or nucleophilic pathways.

Electrophilic Activation Mechanisms

Boronic acids can catalyze reactions by activating electrophiles. This is often achieved through the formation of a more reactive intermediate. A common strategy involves the activation of carboxylic acids. The boronic acid can react with a carboxylic acid to form a mixed anhydride, which is more susceptible to nucleophilic attack than the free carboxylic acid. mpg.de This type of activation is central to boronic acid-catalyzed amidation and esterification reactions.

Another mode of electrophilic activation involves the generation of carbocation intermediates. Boronic acid catalysts can promote the dehydration of alcohols, particularly benzylic alcohols, to form carbocations that can then be trapped by various nucleophiles in reactions like Friedel-Crafts-type alkylations. sciforum.net The catalytic efficiency in these transformations is often correlated with the Lewis acidity of the boronic acid.

Nucleophilic Activation Mechanisms

Conversely, boronic acids can activate nucleophiles. This is particularly evident in their interactions with diols and other polyols. Boronic acids reversibly form cyclic boronate esters with diols. mdpi.com In the presence of a Lewis base, these can form tetrahedral boronate complexes. mpg.de The formation of this anionic, tetrahedral adduct increases the nucleophilicity of the oxygen atoms of the original diol, facilitating reactions such as regioselective acylations or glycosylations. mpg.de This strategy is valuable in carbohydrate chemistry, where selective functionalization of specific hydroxyl groups is often challenging. While this compound is known to form stable complexes with diols, its primary reported applications lie in synthesis and materials science rather than as a catalyst for nucleophilic activation. mdpi.com

Advanced Spectroscopic and Computational Investigations of 9 Anthraceneboronic Acid Systems

Photophysical Characteristics and Mechanisms

The photophysical behavior of 9-anthraceneboronic acid and its derivatives is dominated by the electronic properties of the anthracene (B1667546) fluorophore. These properties are, however, significantly modulated by the boronic acid group, which influences the compound's response to its environment, leading to complex phenomena such as fluorescence quenching and enhancement.

This compound and its derivatives exhibit characteristic absorption and emission spectra originating from the π-conjugated anthracene core. The boronic acid functional group allows for derivatization and interaction with various analytes, which can modulate these photophysical properties. cymitquimica.com

For instance, anthracene-based diboronic acid derivatives designed for glucose sensing display distinct absorption peaks. In the absence of glucose, a major absorption peak is observed at 428 nm. Upon the addition of glucose, the absorbance profile becomes more defined, with two major peaks appearing at approximately 404 nm and 428 nm, along with a minor peak at 458 nm, all showing significantly higher absorbance. acs.org Similarly, fluorescent probes based on the anthracene-boronic acid system have been excited at around 370 nm, showing a primary emission peak near 423 nm. nih.gov The electronic absorption and fluorescence spectra of related compounds like anthracene-9-carboxylic acid are known to be sensitive to the nature of the medium, including solvent polarity and the formation of different chemical species. researchgate.net

| Compound System | Excitation Wavelength (λex) | Emission Wavelength (λem) | Key Observation |

|---|---|---|---|

| Anthracene-boronic acid probe (related) | 370 nm | 423 nm | Typical fluorescence for the anthracene core. nih.gov |

| Anthracene-diboronic acid derivative | - | - | Absorbance peaks at ~404 nm and 428 nm. acs.org |

| PVA-B-Ant 1% film | - | 414 nm | Strong blue fluorescence observed. nih.govresearchgate.net |

Embedding organic phosphors in rigid polymer matrices is a common strategy to suppress non-radiative decay processes and promote room temperature phosphorescence (RTP). nih.gov Studies involving this compound (B-Ant) have utilized this approach by incorporating it into a polyvinyl alcohol (PVA) matrix via a B-O click reaction. nih.gov

However, investigations reveal that a 1% film of this compound in PVA (PVA-B-Ant) exhibits strong blue fluorescence at 414 nm but does not show significant RTP. nih.govresearchgate.net Further analysis suggests that under UV irradiation, the anthracene moiety is prone to photodimerization, a process that effectively competes with and quenches the potential RTP emission. nih.gov This is a critical distinction from its isomer, 9-phenanthrenylboronic acid (B-Phe), which, when placed in the same PVA matrix, displays excellent RTP at 523 nm with a long lifetime of approximately 1.9 seconds. nih.govresearchgate.net This highlights how the inherent photostability of the aromatic core is a crucial factor in achieving RTP in such systems. nih.gov

The fluorescence of anthracene boronic acid systems can be dynamically controlled, a feature that has been widely exploited in the development of fluorescent sensors. The primary mechanism for fluorescence modulation in many amino-functionalized anthracene boronic acid sensors is photoinduced electron transfer (PET). nih.gov In the 'off' state, the fluorescence of the anthracene fluorophore is quenched by an electron transfer from a nearby amine's lone pair of electrons. nih.govresearchgate.net

Fluorescence is 'turned on' when this PET process is inhibited. This enhancement can be triggered by the binding of diols, such as carbohydrates, to the boronic acid group. nih.gov Two main mechanisms have been proposed to explain this suppression of PET:

B-N Bond Formation: An early hypothesis suggested that upon diol binding, an intramolecular dative bond forms between the boron and the amine nitrogen. This interaction masks the nitrogen's lone pair, preventing it from participating in the PET process and thus restoring fluorescence. researchgate.net

Hydrolysis and Protonation: An alternative mechanism posits that the complexation with a diol induces solvolysis, especially in protic solvents like water. This leads to the protonation of the amine nitrogen, which also effectively prevents PET and results in fluorescence enhancement. nih.gov

More recent interpretations suggest that the fluorescence enhancement upon saccharide binding is caused by a modulation of internal conversion. The free boronic acid group, -B(OH)₂, quenches fluorescence through internal conversion. When a saccharide binds, the resulting boronate ester, -B(OR)₂, exhibits reduced internal conversion and therefore less quenching, leading to an enhanced fluorescent signal. hep.com.cn

Theoretical and Computational Modeling

Computational chemistry provides powerful tools for elucidating the electronic structure and dynamic interactions of molecules like this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For systems containing this compound, DFT calculations are employed to estimate molecular energy levels, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

In studies of copolymers containing (di)phenylanthracene moieties derived from this compound, DFT calculations (at the RB3LYP/6–311G+(d,p) level) revealed that the anthracene units have significantly deeper LUMO levels (−2.09 eV) and smaller energy band gaps (3.49 eV) compared to other components like carbazole. mdpi.com These calculations are crucial for predicting and explaining photophysical phenomena such as Förster resonance energy transfer (FRET) between different parts of a polymer. mdpi.com Furthermore, simulations of related anthracene derivatives show that the HOMO and LUMO orbitals are well-delocalized across the anthracene core, indicating that appended groups may have a minimal contribution to the core molecular conjugation but can be used to tune properties. europa.eu

| Molecular Moiety | HOMO Level (eV) | LUMO Level (eV) | Energy Band Gap (eV) | Computational Method |

|---|---|---|---|---|

| (Di)phenylanthracene (from this compound) | - | -2.09 | 3.49 | DFT (RB3LYP/6–311G+(d,p)) mdpi.com |

| HBC-1 (related anthracene core) | -5.13 | -1.64 | 3.49 | DFT (B3LYP/6-31G(d)) europa.eu |

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com While specific MD studies focusing exclusively on this compound are not prevalent in the reviewed literature, this methodology is essential for understanding the interactions that govern its behavior in complex environments.

MD simulations can be applied to:

Assess Stability and Conformation: To understand how this compound interacts with host matrices, such as the PVA polymer used in RTP studies. Simulations can reveal the stability of the compound within the matrix and the conformational restrictions imposed on it, which are critical for suppressing the non-radiative decay pathways. nih.gov

Analyze Binding Dynamics: In the context of sensor applications, MD simulations can model the dynamic process of this compound binding to an analyte like a saccharide. These simulations provide detailed insights into the conformational changes and intermolecular forces that stabilize the bound complex. nih.gov

Elucidate Solvation Effects: MD can be used to study the arrangement of solvent molecules (e.g., water) around the boronic acid and any associated amine groups. This is directly relevant to the proposed hydrolysis mechanism for fluorescence enhancement, where the interaction with the solvent is key. nih.gov

By generating trajectories of molecular motion, MD simulations provide a time-resolved understanding of the system, bridging the gap between static molecular structures and observable macroscopic properties. nih.gov

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the complex mechanisms governing the behavior of this compound and its derivatives, especially in the context of fluorescent sensing. These theoretical investigations provide a molecular-level understanding that complements experimental findings, offering insights into reaction pathways, molecular geometries, and electronic properties that are often difficult to probe through empirical methods alone.

A central focus of computational work has been to unravel the signaling mechanism of anthracene-based fluorescent boronic acid sensors. For many years, the prevailing theory for the fluorescence "turn-on" response upon saccharide binding was the disruption of a dative N→B bond. researchgate.net It was proposed that in the absence of a saccharide, the lone pair of electrons on a nearby nitrogen atom would interact with the boron atom, quenching the anthracene fluorescence through photoinduced electron transfer (PET). nih.govacs.org Upon addition of a diol, this N→B bond would be broken, inhibiting the PET process and restoring fluorescence. acs.org

However, subsequent computational and experimental studies have challenged this model and proposed alternative or concurrent mechanisms. researchgate.netnih.gov One significant alternative is the solvolysis or hydrolysis mechanism. researchgate.netnih.gov Computational models have shown that in protic solvents like water, the formation of a complex between the boronic acid and a diol can induce solvolysis, leading to the protonation of the amine nitrogen. researchgate.netnih.gov This protonation effectively prevents the PET process, resulting in an increase in fluorescence intensity. researchgate.net This mechanism is supported by theoretical calculations that have investigated the energetics of the involved species. researchgate.net

DFT modeling has also been crucial in understanding the structural aspects of this compound derivatives and their complexes. For instance, in studies of rhenium(I) bromo tricarbonyl complexes with ligands derived from this compound, DFT calculations revealed that the anthracenyl moiety is not coplanar with the adjacent pyrazolyl-pyrazine fragment. uss.cl These calculations predicted a significant dihedral angle, which has implications for the electronic and photophysical properties of the resulting complexes. uss.cl

Furthermore, computational investigations have explored the thermodynamics and kinetics of the reactions involving boronic acids. Theoretical models have been used to study the pKa values of boronic acid probes, demonstrating how the introduction of electron-withdrawing groups can lower the pKa and enable sugar recognition at physiological pH. frontiersin.org This has been a key step in designing more effective sensors for biological applications.

The table below summarizes key computational findings related to the mechanistic understanding of this compound systems.

| System/Process Investigated | Computational Method | Key Insight | Reference |

| Fluorescence signaling mechanism | DFT | Proposed a solvolysis/hydrolysis mechanism as an alternative to the N→B bond disruption model. researchgate.netnih.gov | researchgate.netnih.gov |

| Rhenium(I) complex geometry | DFT | Determined the non-coplanar arrangement of the anthracenyl and pyrazolyl-pyrazine fragments. uss.cl | uss.cl |

| Sugar sensing at physiological pH | Theoretical Calculations | Showed that introducing electron-withdrawing groups lowers the pKa of the boronic acid. frontiersin.org | frontiersin.org |

| Boron-nitrogen interaction | DFT | Explored the nature of the B-N interaction and its effect on fluorescence quenching. acs.org | acs.org |

Supramolecular Chemistry and Host Guest Interactions Involving 9 Anthraceneboronic Acid

Complexation with Diols and Saccharides

The boronic acid functional group is well-established for its ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, a common feature in saccharides. nih.govresearchgate.net This interaction is the foundation for the use of 9-anthraceneboronic acid and its derivatives in the development of fluorescent sensors for carbohydrate detection. acs.orgnih.gov

The fundamental interaction between this compound and diols, such as those found in sugars, is the formation of a cyclic boronate ester. acs.org This reaction is a reversible process that is highly dependent on the pH of the solution. mpg.de The boronic acid group exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state upon reaction with water or a diol. rsc.org

The process begins with the boronic acid moiety interacting with the diol. This interaction facilitates a change in the boron atom's geometry from the trigonal planar form to the tetrahedral anionic form, resulting in the formation of a five- or six-membered cyclic boronate ester. rsc.orgresearchgate.net The formation of this stable cyclic ester is what drives the binding process. The reversible nature of this bond is crucial; the boronate ester can be hydrolyzed back to the original boronic acid and diol, a process often triggered by a decrease in pH. mpg.de This reversibility allows for the creation of dynamic systems that can respond to changes in saccharide concentration. acs.org

The complexation between a boronic acid and a diol often results in a significant decrease in the pKa of the boron center. acs.org This means that at a neutral pH, where the free boronic acid might be predominantly in its neutral trigonal state, the binding of a diol can induce a shift to the anionic tetrahedral state. acs.org This change in the electronic environment of the boronic acid is directly transmitted to the appended anthracene (B1667546) fluorophore, leading to observable changes in its photophysical properties, which is the basis for its use in sensing applications. acs.orgresearchgate.net

The utility of this compound and its derivatives as saccharide sensors is determined by their binding affinities and selectivity for different sugars. Phenylboronic acids (PBAs) generally exhibit a higher affinity for fructose (B13574) over other monosaccharides like glucose and galactose. nih.gov This selectivity is often attributed to the presence of the syn-periplanar-1,2-diol arrangement in the furanose form of fructose, which forms a particularly stable five-membered ring with the boronic acid. nih.gov

Diboronic acid sensors, where two boronic acid moieties are held in a specific spatial arrangement, have been developed to enhance selectivity, particularly for glucose. rsc.orgacs.org By creating a "cleft" that matches the spacing of diol pairs on a glucose molecule (e.g., the 1,2- and 4,6-hydroxyls), these sensors can achieve ditopic recognition, leading to a significant increase in glucose affinity. acs.org For instance, some anthracene-based diboronic acid sensors have shown reversed selectivity, favoring glucose over fructose. rsc.org

The binding constants (Kₐ), which quantify the affinity between the boronic acid and the saccharide, are a key parameter in these studies. Below is a table compiling representative binding affinity data for various boronic acid-based sensors with different saccharides.

| Sensor Type | Saccharide | Binding Constant (Kₐ, M⁻¹) | Conditions | Reference |

|---|---|---|---|---|

| Monoboronic Acid Sensor | D-Fructose | 1000 | 33 wt% aq. MeOH, pH 7.77 | nih.gov |

| Monoboronic Acid Sensor | D-Glucose | 63 | 33 wt% aq. MeOH, pH 7.77 | nih.gov |

| Monoboronic Acid Sensor | D-Galactose | 158 | 33 wt% aq. MeOH, pH 7.77 | nih.gov |

| Diboronic Acid Sensor 16 | D-Fructose | 353 | Not Specified | rsc.org |

| Diboronic Acid Sensor 16 | D-Glucose | 1378 | Not Specified | rsc.org |

| Long-Wavelength Sensor 26 | Sorbitol | 3.3 | pH 7.4 | nih.govacs.org |

| Long-Wavelength Sensor 26 | Fructose | 1.5 | pH 7.4 | nih.govacs.org |

Note: The specific binding affinities can vary significantly based on the sensor's molecular structure, solvent, and pH.

Incorporation into Cyclodextrin (B1172386) Supramolecular Systems

The highly hydrophobic nature of the anthracene core of this compound leads to poor solubility in aqueous solutions, which can limit its practical applications. nih.gov Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are frequently used as host molecules to encapsulate hydrophobic guests, thereby improving their solubility and modulating their properties. nih.govnih.govoatext.com

This compound and its derivatives can form stable inclusion complexes with cyclodextrins. nih.gov The hydrophobic anthracene moiety is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic boronic acid group typically remains exposed to the aqueous environment at the rim of the CD. oatext.com The size of the cyclodextrin cavity is crucial; for instance, anthracene derivatives often form 1:1 complexes with β-cyclodextrin, whereas the larger γ-cyclodextrin can accommodate two guest anthracene molecules, leading to the formation of a 2:1 complex. frontiersin.org

The formation of these inclusion complexes has profound effects on the photophysical properties of the anthracene unit. qub.ac.uk Key effects include:

Fluorescence Enhancement: By isolating the anthracene fluorophore from the aqueous environment and quenching species, the hydrophobic cyclodextrin cavity can reduce non-radiative decay pathways and enhance fluorescence emission. nih.gov

Dimer and Excimer Emission: In cases where two anthracene units are included within a single γ-cyclodextrin cavity, the close proximity can lead to the formation of dimers or excimers upon photoexcitation, resulting in new, red-shifted emission bands. nih.govfrontiersin.org This provides a ratiometric sensing capability, where the ratio of monomer to dimer fluorescence changes upon analyte binding. researchgate.net

Modulation of Photoinduced Electron Transfer (PET): In many anthracene-boronic acid sensors, the fluorescence is quenched in the "off" state due to PET from a nearby amine to the excited anthracene. nih.gov The formation of an inclusion complex can alter the geometry and electronic environment, influencing the PET process and thus the fluorescence output. researchgate.net

Multicolor and White-Light Emission: Researchers have constructed supramolecular assemblies using γ-cyclodextrin, an anthracene derivative, and lanthanide ions (Eu³⁺) to achieve multicolor fluorescence. semanticscholar.org The photodimerization of the encapsulated anthracene units, combined with the characteristic red emission of the europium ion, allowed for the generation of a spectrum of colors, including white light, by controlling the irradiation time. semanticscholar.org

A primary advantage of using cyclodextrins is the significant enhancement of the aqueous solubility of poorly soluble guest molecules. nih.govglobalresearchonline.net The hydrophilic outer surface of the cyclodextrin molecule renders the entire host-guest complex water-soluble, effectively masking the hydrophobic anthracene core. oatext.com This has been demonstrated for numerous hydrophobic compounds, including other polycyclic aromatic hydrocarbons like 9-fluorenone, where solubility was increased by over 100-fold using a modified β-cyclodextrin. mdpi.com

Design and Development of 9 Anthraceneboronic Acid Based Chemical Sensors

Fluorescence-Based Sensing Principles and Mechanisms

The fluorescence of the anthracene (B1667546) core is highly sensitive to its chemical environment. This property is harnessed in sensor design by coupling the fluorophore to a receptor unit, in this case, 9-anthraceneboronic acid, which can interact with specific analytes. The binding event triggers a change in the fluorescence output, providing a detectable signal. Several key mechanisms underpin this process.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a primary mechanism governing the "off-on" switching of fluorescence in many this compound-based sensors. acs.org In the unbound state, these sensors are often designed with a tertiary amino group positioned in proximity to the anthracene fluorophore. rsc.org Upon photoexcitation of the anthracene, an electron can be transferred from the lone pair of the nitrogen atom to the excited fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. acs.org

When the boronic acid moiety binds to a diol-containing analyte, such as a carbohydrate, the acidity of the boron atom increases. acs.org This enhanced Lewis acidity can lead to a stronger interaction with the nearby amino group, sometimes proposed as the formation of a dative B-N bond. acs.orgresearchgate.net This interaction reduces the availability of the nitrogen's lone pair electrons for the PET process, thereby inhibiting the quenching mechanism and leading to a significant increase in fluorescence intensity. acs.org This "turn-on" fluorescence response is a hallmark of PET-based sensors. bohrium.com

pKa Modulation and "pK a Switch" Theory

The binding of a diol to the boronic acid group not only influences the PET process but also significantly alters the acidity of the boronic acid, a phenomenon central to the "pKa switch" theory. researchgate.net Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The pKa value represents the pH at which these two forms are present in equal concentrations.

The interaction with a diol to form a cyclic boronate ester lowers the pKa of the boronic acid. nih.gov This is because the formation of the ester stabilizes the tetrahedral anionic state. In sensor designs that incorporate a pH-sensitive element, this change in pKa can be the basis for the sensing mechanism. For instance, in systems containing an amino group, the binding of a saccharide and the subsequent decrease in the boronic acid's pKa can facilitate protonation of the amine at a lower pH than in the unbound state. researchgate.netnih.gov This protonation event can, in turn, affect the fluorescence of the anthracene core, providing a signal for carbohydrate recognition. nih.govfrontiersin.org

Solvolysis-Induced Fluorescence Changes

An alternative mechanism to the direct B-N bond formation for the fluorescence enhancement in some this compound systems involves solvolysis. researchgate.netnih.gov In this proposed mechanism, the complexation of the boronic acid with a diol in a protic solvent, such as water, induces the breaking of a solvent-boron bond and subsequent protonation of the nearby amino group. nih.gov

This protonation of the amine effectively prevents the photoinduced electron transfer from the nitrogen to the excited anthracene, resulting in a decrease in fluorescence quenching and an observable increase in fluorescence intensity. nih.gov This mechanism is supported by both experimental evidence and theoretical calculations, suggesting that the solvent plays a crucial role in the signaling pathway of these sensors. nih.gov The hydrolysis of boronic acid esters can lead to the formation of a stable fluorescent ionic structure between the protonated tertiary amino group and the hydroxylated boronic acid ester, which is key to creating highly sensitive PET sensors. rsc.org

Sensing of Biological Carbohydrates and Glycoproteins

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols makes them ideal receptors for recognizing carbohydrates and the glycan portions of glycoproteins. nih.gov This interaction forms the basis for the development of sensors aimed at detecting these biologically vital molecules, which are implicated in numerous cellular processes and disease states. nih.govbham.ac.uk

Monoboronic Acid Sensor Designs

Monoboronic acid sensors based on this compound have been extensively developed for the detection of monosaccharides. A common design involves placing an aminomethyl group at the ortho position relative to the boronic acid on a phenyl ring attached to the anthracene fluorophore. hep.com.cn This arrangement facilitates the PET mechanism and allows for sensitive detection.

These sensors typically exhibit a "turn-on" fluorescence response upon binding to carbohydrates. nih.gov The binding affinity and, consequently, the fluorescence enhancement, vary for different monosaccharides. For instance, a typical trend in binding affinity is D-fructose > D-galactose > D-mannose > D-glucose. hep.com.cn This selectivity is attributed to the stereochemistry of the diol units within the saccharides and their compatibility with the boronic acid binding site.

| Sensor | Analyte | Binding Constant (K) | Fluorescence Change |

|---|---|---|---|

| Anthracene-based monoboronic acid | D-Fructose | 4365 M⁻¹ | Significant Increase |

| Anthracene-based monoboronic acid | D-Glucose | 110 M⁻¹ | Moderate Increase |

Diboronic Acid Sensor Designs for Enhanced Selectivity

While monoboronic acid sensors are effective, achieving high selectivity for specific carbohydrates, particularly in the presence of others, can be challenging. Diboronic acid sensors have been designed to address this issue by creating a binding cavity with a specific size and geometry that is complementary to the target carbohydrate. rsc.org

By strategically positioning two boronic acid groups on a molecular scaffold, it is possible to achieve multivalent binding with a single carbohydrate molecule. rhhz.net This cooperative binding leads to a significant enhancement in both affinity and selectivity. For example, anthracene-based diboronic acid sensors have been developed that show a marked preference for D-glucose over other monosaccharides like fructose (B13574). rsc.orgmdpi.com This enhanced selectivity is crucial for applications such as continuous glucose monitoring in physiological fluids. mdpi.comacs.org The design of the linker connecting the two boronic acid moieties is critical in controlling the spatial arrangement of the binding sites and, therefore, the selectivity of the sensor. rhhz.net

| Sensor Design | Target Analyte | Key Feature | Advantage |

|---|---|---|---|

| Anthracene-based diboronic acid | D-Glucose | Optimized spatial arrangement of two boronic acid groups | Enhanced selectivity and affinity for glucose over fructose |

| Peptide-linked diboronic acid | Sialyl Lewis X | Multivalent interactions with the oligosaccharide | High selectivity for specific cell surface glycans |

Cell Surface Carbohydrate Labeling and Imaging

The labeling and imaging of carbohydrates on the cell surface are critical for understanding cellular communication, disease progression, and immune responses. Boronic acids are a promising class of receptors for this purpose due to their ability to form reversible covalent bonds with the cis-diol groups present in saccharides. rsc.orgbath.ac.uk When combined with a fluorescent reporter like anthracene, they become powerful tools for imaging. rsc.org

The general principle involves the boronic acid moiety acting as a recognition site for cell-surface glycans, particularly sialic acids, which are often overexpressed in cancer cells. semanticscholar.orgrsc.orgmdpi.com The binding event at the cell surface modulates the fluorescence properties of the anthracene group, allowing for visualization. While the specific use of this compound for direct cell surface imaging is an area of ongoing research, the foundational chemistry is well-established. For instance, sensors based on phenylboronic acid tags have been successfully used for the in situ imaging of sialic acid-terminated glycans on living cell surfaces. rsc.org Similarly, anthracene-based diboronic acid derivatives have been developed as fluorescent probes for detecting glucose within living cells and zebrafish, highlighting the potential of this compound class in biological imaging. acs.org These approaches pave the way for the future development of this compound-based probes for detailed cell surface glycan analysis.

Detection of Specific Analytes

The versatility of this compound extends to the detection of various small molecules and ions crucial in industrial and environmental contexts. Its derivatives have been engineered into highly sensitive fluorescent and electrochemical sensors.

The presence of trace amounts of water in organic solvents can be detrimental to many chemical reactions. Fluorescent sensors based on this compound derivatives provide a highly sensitive method for detecting and quantifying this water content. nih.gov A key design strategy involves placing a tertiary amino group near the boronic acid ester at the 9-position of the anthracene core. nih.govcore.ac.uk

In a non-aqueous environment, the fluorescence of the anthracene unit is quenched due to photo-induced electron transfer (PET) from the nearby tertiary amine (the electron donor) to the excited anthracene (the fluorophore). nih.gov When water is introduced, it hydrolyzes the boronic acid ester. This leads to the formation of a stable, fluorescent ionic structure between the now-hydroxylated boronic acid ester and the protonated tertiary amino group. nih.govcore.ac.uk This structural change suppresses the PET process, resulting in a "turn-on" enhancement of fluorescence intensity that is proportional to the water concentration. nih.gov

Researchers have synthesized and tested several anthracene-boronic acid esters, demonstrating their effectiveness as water sensors in various organic solvents. nih.govcore.ac.uk

Table 1: Performance of Anthracene-Boronic Acid Based Fluorescent Water Sensors

| Sensor | Analyte | Solvent | Detection Limit (wt %) |

| 1.Cu | Water | THF | 0.003% |

| PPQ-CDs | Water | DMSO | 0.023% (v/v) |

| PPQ-CDs | Water | Ethanol | 0.092% (v/v) |

| PPQ-CDs | Water | DMF | 0.32% (v/v) |

This table summarizes the detection limits (DL) of different fluorescent sensors for trace water in various organic solvents, as reported in literature. rsc.orgrsc.org

Phosphate (B84403) is a significant analyte in environmental monitoring, and its detection is crucial for managing water quality. nih.gov Electrochemical methods offer a rapid and effective means for phosphate determination. rsc.org A novel strategy employs a screen-printed carbon electrode (SPCE) functionalized with this compound (ANBA) for the direct voltammetric sensing of phosphate (Pi). nih.gov

In this system, the SPCE is modified with ANBA (SPCE/ANBA). The detection mechanism is based on the specific binding between the boronic acid group of ANBA and the phosphate ions. nih.gov This complexation event facilitates the formation of a quinone structure, which is electrochemically active and can be detected using voltammetric techniques like differential pulse voltammetry. nih.gov This approach represents a direct electrochemical detection method for phosphate, moving beyond traditional colorimetric or fluorescence-based assays. rsc.orgnih.gov The sensor has demonstrated high selectivity and sensitivity in real-world water samples. nih.gov

Table 2: Performance of SPCE/ANBA Sensor for Phosphate Detection

| Parameter | Value |

| Analyte | Phosphate (Pi) |

| Linear Range | 10 µM to 100 mM |

| Detection Limit (S/N=3) | 3.2 µM |

This table presents the analytical performance of the this compound-functionalized screen-printed carbon electrode for phosphate detection. nih.gov

Electrochemical Sensing Platforms Utilizing this compound Conjugates

Conjugates of this compound are being integrated into advanced electrochemical sensing platforms for clinical diagnostics. bath.ac.uk One notable application is the quantification of glycated hemoglobin (HbA1c), a key biomarker for monitoring long-term glycemic control in diabetic patients. bath.ac.uk

A novel sensor was developed using a screen-printed carbon electrode (SPCE) modified with anthraquinone (B42736) boronic acid (AQBA). bath.ac.uk The AQBA interface is formed through the direct electrochemical oxidation of 2-anthraceneboronic acid (a positional isomer of this compound) on the electrode surface. bath.ac.uk This platform leverages the dual functionality of the molecule: the boronic acid group selectively binds to the glycated portion of the hemoglobin, and the anthraquinone moiety acts as a redox-active signal transducer.

The sensor measures HbA1c concentrations and shows excellent performance, remaining unaffected by common interferents such as glucose, fructose, ascorbic acid, and uric acid. bath.ac.uk This strategy of creating a redox-active, analyte-specific interface directly from an anthraceneboronic acid precursor highlights the compound's utility in creating robust and specific electrochemical biosensors. bath.ac.uk

Table 3: Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| ANBA | This compound |

| OM-1 | Anthracene-boronic acid ester derivative |

| OM-2 | Anthracene-bisboronic acid ester derivative |

| Pi | Phosphate |

| AQBA | Anthraquinone boronic acid |

| HbA1c | Glycated hemoglobin |

| SPCE | Screen-Printed Carbon Electrode |

| PET | Photo-induced electron transfer |

| THF | Tetrahydrofuran (B95107) |

| DMSO | Dimethyl sulfoxide |

| DMF | Dimethylformamide |

| 1.Cu | Copper complex-based fluorescent sensor |

| PPQ-CDs | Polypyrrole-quantum dots-carbon dots nanocomposite |

Integration of 9 Anthraceneboronic Acid in Advanced Materials Science

Organic Electronic Materials and Devices

The inherent photophysical properties of the anthracene (B1667546) moiety make 9-anthraceneboronic acid a valuable component in the design and synthesis of materials for organic electronics. Its rigid, planar structure and high fluorescence efficiency are advantageous for charge transport and light emission applications.

This compound is utilized as a key building block or intermediate in the synthesis of organic materials for OLEDs. chemimpex.comwatson-int.comalfachemic.com The anthracene core serves as an excellent blue-emitting chromophore, a foundational color for full-color displays. The boronic acid functional group facilitates the synthesis of more complex, high-performance molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemimpex.com This allows for the precise tuning of the electronic properties of the final material to optimize charge injection, transport, and recombination, ultimately enhancing the efficiency and stability of OLED devices. chemimpex.com Researchers incorporate this compound into larger molecular architectures to create emitter or host materials with tailored properties for specific layers within the OLED stack.

In the field of organic photovoltaics, this compound finds application in the development of novel donor and acceptor materials. chemimpex.comambeed.com The electron-rich anthracene unit can be functionalized and polymerized to create materials with suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient exciton (B1674681) separation at the donor-acceptor interface. The ability to create well-defined molecular structures through reactions of the boronic acid group is crucial for optimizing the morphology and electronic landscape of the photoactive layer in OPV devices. chemimpex.com

This compound is recognized as a fundamental building block for the synthesis of small molecule organic semiconductors. ambeed.comlabscoop.comtcichemicals.comtcichemicals.com Small molecules offer advantages such as high purity, well-defined structures, and the possibility of fabrication through vacuum deposition. labscoop.com The use of this compound allows for the construction of larger, conjugated systems via carbon-carbon bond-forming reactions. chemimpex.com These resulting complex molecules are investigated for their charge-carrier mobility and semiconducting properties in devices like organic field-effect transistors (OFETs) and other electronic components.

| Application Area | Role of this compound | Key References |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emitter and host materials. | chemimpex.comwatson-int.comalfachemic.com |

| Organic Photovoltaics (OPVs) | Component for synthesizing donor and acceptor materials. | chemimpex.comambeed.com |

| Small Molecule Semiconductors | Precursor for creating complex conjugated molecules. | chemimpex.comambeed.comlabscoop.comtcichemicals.com |

Polymer Chemistry and Stimuli-Responsive Materials

The dual reactivity of this compound—the reversible photodimerization of the anthracene core and the dynamic covalent chemistry of the boronic acid group—makes it a powerful tool in modern polymer chemistry for creating "smart" materials.

Researchers have successfully used this compound to create novel cross-linked polymer networks and elastomers with tunable properties. nih.govmdpi.com In one notable example, poly(styrene-butadiene-styrene) (SBS), a common thermoplastic elastomer, was first functionalized with diol groups. nih.govmdpi.comnih.gov The subsequent reaction with this compound formed boronic ester linkages, while the anthracene units were cross-linked upon exposure to UV radiation (365 nm). nih.govmdpi.com This dual cross-linking strategy creates a robust yet adaptable network. Similarly, it has been used to prepare a composite material with poly(vinyl alcohol) (PVA), yielding a material with high mechanical strength, water resistance, and recyclability. chemicalbook.com

Research Highlight: SBS-based Elastomer A study detailed the creation of a stimuli-responsive elastomer by integrating this compound into a poly(styrene-butadiene-styrene) (SBS) matrix. The key steps involved:

Functionalization: SBS was modified to include dihydroxyl groups (SBS-OH). mdpi.com

Boronic Ester Formation: this compound was reacted with the diol-functionalized SBS to form dynamic boronic ester bonds. mdpi.com

Photocrosslinking: The anthracene groups were dimerized under 365 nm UV light, forming a covalently cross-linked network. mdpi.comnih.gov

The resulting elastomer demonstrated responsiveness to multiple stimuli, including heat, light, and alcohols. nih.govmdpi.com

The integration of this compound is central to the development of Covalent Adaptable Networks (CANs). nih.govdntb.gov.ua These materials contain dynamic covalent bonds (DCBs) that can reversibly break and reform, allowing the material to be reprocessed, repaired, or adapted in response to external stimuli. frontiersin.org

In this context, this compound provides two distinct types of dynamic linkages:

Boronic Esters: The bonds formed between the boronic acid and diols are dynamic, meaning they can exchange, allowing the material to relax stress, be re-molded with heat, or respond to the presence of other diols or alcohols. nih.govmdpi.com

Anthracene Dimers: The [4π+4π] cycloaddition of anthracene units is reversible. The cross-links can be formed under UV light (~365 nm) and broken with deep UV light (~254 nm) or heat, allowing for photoreversible control over the material's mechanical properties. nih.govmdpi.com

Covalent Organic Frameworks (COFs) and Related Extended Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. tcichemicals.comnih.gov The ability to precisely design their building blocks, or linkers, allows for the synthesis of COFs with tailored functionalities. tcichemicals.comnih.gov this compound and its derivatives are valuable linkers in the construction of COFs, imparting unique photophysical and photochemical properties to the resulting frameworks.

Role as a Linker in COF Synthesis

Boronic acids, in general, are foundational building blocks for COF synthesis, often reacting with polyhydroxyl linkers (like catechols) to form stable boronate ester linkages. tcichemicals.comrsc.orgrsc.org This was one of the initial strategies developed for the creation of COFs. tcichemicals.com The use of this compound or other anthracene-containing boronic acids as linkers introduces the photoresponsive anthracene moiety directly into the COF backbone.

The synthesis of these COFs is typically carried out under solvothermal conditions, where the precursors self-assemble into a crystalline, porous network. researchgate.net The specific geometry of the linkers dictates the topology of the resulting COF, which can be designed to have, for example, hexagonal or square-shaped pores. nih.govresearchgate.net

Functionalization of COFs with Anthracene Moieties

The incorporation of anthracene units into the COF structure through linkers like this compound functionalizes the framework, making it photoresponsive. researchgate.net The ordered arrangement of anthracene moieties within the crystalline COF allows for efficient [4+4] photodimerization upon irradiation with light, similar to what is observed in the polymeric systems. researchgate.net This reversible photo-cycloaddition can lead to dynamic changes in the COF's structure and properties, such as its porosity and interlayer spacing. researchgate.net

For example, a 2D boronate ester COF containing anthracene units has been shown to undergo reversible interlayer photodimerization. researchgate.net This process can be reversed by heating, which restores the original structure. researchgate.net Such photoresponsive behavior opens up possibilities for applications in areas like smart membranes, sensors, and controlled release systems.

Furthermore, the introduction of anthracene moieties can enhance the photocatalytic activity of COFs. rsc.org An anthracene-based COF was found to have an extended visible light absorption range and more efficient separation of photogenerated electron-hole pairs compared to a similar COF without the anthracene unit. rsc.org This resulted in superior performance as a photocatalyst for reactions like amine oxidative coupling and selective sulfide (B99878) oxidation. rsc.org The strategic incorporation of functional groups like anthracene into COF structures is a powerful method for designing advanced materials with specific and enhanced functionalities. rsc.orgnih.govrsc.org

Table 2: Research Findings on Anthracene-Functionalized COFs

| COF System | Linkers | Key Finding | Application | Reference |

|---|---|---|---|---|

| Ph-An-COF | Anthracene-containing boronic acid and a complementary linker | Reversible [4+4] photodimerization and thermal depolymerization within the COF structure. | Photoresponsive materials | researchgate.net |

| AND–TAPT | Anthracene-based diamine and a tri-aldehyde | Extended visible light absorption and enhanced photocatalytic performance for oxidative coupling and sulfide oxidation. | Photocatalysis | rsc.org |

| Zr-based MOFs | 2,6-Anthracenedicarboxylic acid (2,6-ADCA) and 1,4-anthracenedicarboxylic acid (1,4-ADCA) | Linker-based luminescence with photophysical properties dependent on the framework structure and intermolecular interactions. | Luminescent materials | cdnsciencepub.com |

Biomedical and Pharmaceutical Research Applications of 9 Anthraceneboronic Acid

Medicinal Chemistry and Pharmaceutical Building Blocks

9-Anthraceneboronic acid has emerged as a versatile building block in medicinal chemistry, primarily owing to the unique properties of its boronic acid functional group. chemimpex.com This moiety can engage in various chemical transformations, making it a valuable tool for synthesizing complex molecules with potential therapeutic applications. chemimpex.comchemrxiv.org

Synthesis of Boron-Containing Pharmaceuticals

Boron-containing compounds are a growing class of pharmaceuticals with diverse therapeutic activities. mdpi.comwjpsonline.com The incorporation of boron can influence a drug's efficacy and targeting capabilities. chemimpex.com this compound serves as a key starting material or intermediate in the synthesis of some of these boron-based drugs. chemimpex.com The Lewis acidic nature of the boron atom in boronic acids allows for unique interactions with biological targets, a principle that has been successfully exploited in several FDA-approved drugs. researchgate.net For instance, the boronic acid moiety is a critical component in drugs like bortezomib, used in cancer therapy, and tavaborole, an antifungal agent. researchgate.netmdpi.com While not directly synthesized from this compound, the success of these drugs highlights the therapeutic potential of the boronic acid pharmacophore. The synthesis of novel boron-containing drug candidates often involves the strategic use of various boronic acid building blocks, including those with polycyclic aromatic structures like anthracene (B1667546). mdpi.com

Intermediate in Biologically Active Compound Synthesis

Beyond its direct inclusion in final drug structures, this compound is a crucial intermediate in the synthesis of a wide array of biologically active compounds. chemimpex.com Its utility is particularly prominent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. chemimpex.com This reaction allows for the efficient construction of complex molecular architectures from simpler precursors.

The anthracene core of the molecule also provides a scaffold that can be further functionalized to create diverse chemical libraries for drug discovery. nih.gov By combining the reactivity of the boronic acid group with the structural features of the anthracene ring, medicinal chemists can generate a wide range of compounds for screening against various biological targets. chemrxiv.orgnih.gov For example, the synthesis of pseudo-natural products, which are compounds inspired by natural products but with novel structures, can utilize intermediates like this compound to achieve structural diversity and biological relevance. nih.gov

Fluorescent Probes for Cellular Imaging and Biological System Visualization

The inherent fluorescence of the anthracene moiety makes this compound a valuable component in the design of fluorescent probes for biological imaging. chemimpex.comnih.gov These probes allow researchers to visualize cellular structures and processes with high precision. chemimpex.com

Design of Smart Probes for Biomarker Detection

"Smart" or "activatable" fluorescent probes are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte or biomarker. nih.gov this compound is a key component in the design of such probes, particularly for the detection of carbohydrates and reactive oxygen species (ROS). nih.govresearchgate.net

The boronic acid group can reversibly bind to molecules with cis-diol functionalities, which are common in saccharides. nih.govresearchgate.net This interaction can be designed to trigger a change in the fluorescence of the anthracene core, for instance, through mechanisms like photoinduced electron transfer (PET). nih.govnih.gov In the "off" state, the fluorescence of the anthracene is quenched. Upon binding to a diol-containing biomarker, this quenching is disrupted, leading to a fluorescent "on" state. nih.gov This principle has been used to develop probes for detecting specific sugars, which can be important for studying diseases like cancer where cell surface carbohydrate expression is altered. nih.gov

Similarly, probes based on this compound have been developed for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. rsc.orgnih.gov In these probes, the boronic acid group is cleaved in the presence of H₂O₂, leading to a change in the fluorescence signal. nih.gov

| Probe Type | Target Biomarker | Mechanism of Action | Reference |

| Carbohydrate Sensor | Saccharides (e.g., glucose, fructose) | Reversible binding of boronic acid to diols, often modulating fluorescence via PET. | nih.gov |

| Reactive Oxygen Species (ROS) Probe | Hydrogen Peroxide (H₂O₂) | Oxidative cleavage of the boronic acid group, leading to a change in fluorescence. | nih.gov |

| Glycated Hemoglobin (HbA1c) Sensor | HbA1c | Electrochemical detection based on the interaction between boronic acid and the glycated protein. | mdpi.com |

Mechanisms of Cell Labeling

The ability of this compound-based probes to label cells stems from their capacity to interact with specific components of the cell or its environment. nih.gov For carbohydrate-targeting probes, the mechanism involves the recognition of and binding to sugar molecules present on the cell surface. nih.gov This allows for the selective labeling of certain cell types, such as cancer cells that overexpress particular glycoproteins. nih.gov

For instance, a bisboronic acid fluorescent probe was shown to selectively label a liver carcinoma cell line (HepG2) over a normal fibroblast cell line (COS-7). nih.gov This selectivity is attributed to the specific interactions between the boronic acid moieties and the carbohydrate patterns on the surface of the cancer cells. The process of labeling is often rapid and can be visualized using fluorescence microscopy. nih.gov The probe can be introduced to the cells in a suitable buffer, and after an incubation period, the cells can be imaged to observe the fluorescence signal. nih.gov

Drug Delivery Systems and Molecular Recognition

The principles of molecular recognition that make this compound useful in sensing are also being explored for applications in drug delivery. chemimpex.com The ability of the boronic acid group to form reversible covalent bonds with diols can be exploited to create drug delivery systems that release their cargo in response to specific stimuli, such as changes in glucose concentration. researchgate.net

The anthracene component can participate in the formation of larger supramolecular assemblies, which can encapsulate and transport drug molecules. nih.gov For example, this compound has been used to create cross-linked polymer networks that are responsive to light and heat. nih.gov Such materials have the potential to be used in controlled drug release applications.

Furthermore, the specific recognition of carbohydrates by boronic acids is a key area of research in molecular recognition. nih.gov This interaction mimics biological recognition processes and can be used to target drugs to specific cells or tissues that display a particular carbohydrate signature. nih.gov The development of synthetic receptors based on boronic acids for various biological analytes, including saccharides and nucleotides, is an active field of study with implications for both diagnostics and therapeutics. nih.gov

Future Directions and Emerging Research Avenues for 9 Anthraceneboronic Acid

As a versatile chemical compound, 9-Anthraceneboronic acid stands at the forefront of significant research endeavors. Its unique combination of the fluorescent anthracene (B1667546) core and the reactive boronic acid group provides a powerful platform for innovation across various scientific disciplines. The future of this compound research is poised to unlock new synthetic pathways, catalytic processes, advanced materials, and biomedical technologies. This article explores the emerging trends and future research directions centered on this remarkable molecule.

Q & A

Q. How do substituents on the anthracene core affect boronic acid reactivity in multi-step syntheses?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) reduce boronic acid stability, while electron-donating groups (e.g., –OCH₃) enhance it. Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling or esterification .

Tables for Key Data

Table 1 : UV-Induced Mechanical Properties of SBS–BAnx Composites

| UV Exposure Time (min) | Stress (MPa) | Strain (%) | Crosslinking Density (mol/m³) |

|---|---|---|---|

| 2 | 14.83 | 2239 | 0.12 |

| 30 | 21.94 | 1209 | 0.38 |

| Source: Adapted from |

Table 2 : Common Side Reactions in Suzuki-Miyaura Coupling

| Side Reaction | Mitigation Strategy | Detection Method |

|---|---|---|

| Protodeboronation | Use aryl triflates instead of halides | LC-MS ([M–B(OH)₂]⁺) |

| Homocoupling | Optimize Pd catalyst loading | GC-MS (biphenyl peaks) |

| Oxidation | Degas solvents, use antioxidant additives | FTIR (B–O stretch) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.